molecular formula C12H7BrN2S B067159 2-(5-Bromo-2-thienyl)quinoxaline CAS No. 175135-75-8

2-(5-Bromo-2-thienyl)quinoxaline

Cat. No. B067159
M. Wt: 291.17 g/mol
InChI Key: UFHGFAOYCJJCPJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)quinoxaline is a chemical compound with the molecular formula C12H7BrN2S and a molecular weight of 291.17 . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound has been used in the synthesis of Ir(III) complexes, which are luminescent under ambient conditions .


Synthesis Analysis

The synthesis of 2-(5-Bromo-2-thienyl)quinoxaline involves the reaction of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with 1,2-phenylenediamine . This reaction yields the product as an orange solid .


Molecular Structure Analysis

The molecular structure of 2-(5-Bromo-2-thienyl)quinoxaline includes a quinoxaline ring, which is a bicyclic compound containing two nitrogen atoms . The quinoxaline ring is attached to a thiophene ring via a carbon atom .


Chemical Reactions Analysis

The 2-(5-Bromo-2-thienyl)quinoxaline species have been investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6, where C^N is the cyclometalated ligand and bipy is 2,2′-bipyridine . The thiophene coordinates via an Ir–C bond .

Safety And Hazards

The safety data sheet for a similar compound, (5-Bromo-2-thienyl)pyridine, indicates that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Quinoxaline derivatives, including 2-(5-Bromo-2-thienyl)quinoxaline, have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these activities further and developing new quinoxaline derivatives with enhanced properties. The use of these compounds in the synthesis of luminescent complexes also presents an interesting area for future exploration .

properties

IUPAC Name

2-(5-bromothiophen-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHGFAOYCJJCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384208
Record name 2-(5-bromo-2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophen-2-yl)quinoxaline

CAS RN

175135-75-8
Record name 2-(5-Bromo-2-thienyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-2-thienyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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